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PROTAC EGFR degrader 7 (diTFA) -

PROTAC EGFR degrader 7 (diTFA)

Catalog Number: EVT-10993486
CAS Number:
Molecular Formula: C50H50F6N10O10
Molecular Weight: 1065.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The development of PROTAC EGFR degrader 7 is rooted in the need for effective treatments for non-small cell lung cancer (NSCLC), particularly in cases where patients develop resistance to conventional therapies. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. PROTAC EGFR degrader 7 is classified as a small molecule inhibitor, specifically designed to enhance the degradation of mutant forms of EGFR, such as those found in NSCLC patients.

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC EGFR degrader 7 involves a multi-step process that typically includes:

  1. Design: The compound is designed based on known inhibitors of EGFR, incorporating linkers that facilitate the recruitment of E3 ligases.
  2. Chemical Synthesis: The synthesis often employs standard organic chemistry techniques, including:
    • Coupling reactions to form the linker.
    • Functional group modifications to enhance binding affinity and selectivity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The synthesis details can vary depending on the specific analog being produced, but these general methods are commonly employed in developing PROTAC compounds .

Molecular Structure Analysis

Structure and Data

PROTAC EGFR degrader 7 features a unique molecular structure characterized by:

  • Linker: A flexible linker that connects the ligand for EGFR with the ligand for the E3 ubiquitin ligase.
  • Ligands: Specific moieties that bind to both the target protein (EGFR) and the E3 ligase, facilitating the ubiquitination process.

The precise molecular formula and structural data are critical for understanding its interaction with biological targets. For instance, structural studies using X-ray crystallography or nuclear magnetic resonance spectroscopy may provide insights into its binding conformation .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving PROTAC EGFR degrader 7 include:

  1. Ubiquitination: Upon binding to EGFR, PROTAC EGFR degrader 7 recruits an E3 ligase, leading to the ubiquitination of the receptor.
  2. Proteasomal Degradation: The ubiquitinated EGFR is subsequently recognized by the proteasome, resulting in its degradation.

These reactions are fundamental to the mechanism by which PROTACs exert their effects on target proteins. The efficiency of these reactions can be quantified through assays measuring degradation rates and cellular responses .

Mechanism of Action

Process and Data

The mechanism of action for PROTAC EGFR degrader 7 involves several key steps:

  1. Binding: The compound binds specifically to mutated forms of EGFR present in cancer cells.
  2. Recruitment: It recruits an E3 ubiquitin ligase, which facilitates the transfer of ubiquitin molecules to the target protein.
  3. Degradation: The tagged protein is recognized by the proteasome, leading to its degradation.

This process not only reduces levels of mutant EGFR but also inhibits downstream signaling pathways associated with tumor growth and survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC EGFR degrader 7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically falls within a specific range suitable for small molecules.
  • Solubility: Soluble in common organic solvents, which is crucial for biological assays.
  • Stability: Stability under physiological conditions is vital for its efficacy as a therapeutic agent.

Quantitative analyses such as log P (partition coefficient) values can provide insights into its permeability and bioavailability .

Applications

Scientific Uses

PROTAC EGFR degrader 7 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: It serves as a potential therapeutic agent against NSCLC, particularly in patients with resistant mutations.
  • Research Tool: As a tool compound, it can be used in studies aimed at understanding protein degradation pathways and developing new therapeutic strategies targeting other proteins.

The ability to selectively degrade mutant proteins opens avenues for targeted therapies that minimize off-target effects commonly seen with traditional inhibitors .

Introduction to EGFR as an Oncology Target

Oncogenic Epidermal Growth Factor Receptor Mutations (L858R/T790M) in Non-Small Cell Lung Cancer Pathogenesis

The epidermal growth factor receptor represents a well-validated therapeutic target in oncology, particularly in non-small cell lung cancer. Somatic mutations within the epidermal growth factor receptor kinase domain drive constitutive ligand-independent activation in approximately 10-35% of non-small cell lung cancer cases globally, with higher prevalence in Asian populations, females, and non-smokers. The leucine-to-arginine substitution at codon 858 (L858R) in exon 21 and exon 19 deletions (e.g., delE746-A750) account for approximately 85% of all epidermal growth factor receptor activating mutations. These mutations shift the kinase equilibrium toward the active state by destabilizing the autoinhibitory conformation, reducing adenosine triphosphate binding affinity, and enhancing tyrosine kinase activity. Consequently, they trigger uncontrolled activation of downstream proliferative and survival pathways, including phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin and rat sarcoma/mitogen-activated protein kinase signaling cascades [3] [7].

The therapeutic vulnerability conferred by these mutations is complicated by the inevitable emergence of resistance, frequently mediated by a secondary threonine-to-methionine substitution at codon 790 (T790M). This "gatekeeper" mutation occurs in approximately 50-60% of patients progressing on first- or second-generation epidermal growth factor receptor tyrosine kinase inhibitors. Mechanistically, T790M restores high adenosine triphosphate affinity through steric hindrance and increased hydrophobic interactions within the adenosine triphosphate-binding pocket. This diminishes inhibitor binding efficiency while maintaining catalytic competence for downstream signaling. The L858R/T790M double mutant exhibits enhanced oncogenic potency compared to single mutants, partly due to increased protein stability and delayed degradation kinetics. Research demonstrates that the L858R/T790M mutant exhibits a significantly longer protein half-life (approximately 2-fold longer) than L858R alone following erlotinib treatment, contributing to its persistence in cancer cells [6].

Table 1: Frequency of Major Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer

Mutation TypeSpecific AlterationApproximate FrequencyFunctional Consequence
Primary ActivatingExon 19 deletions (e.g., delE746-A750)45-50% of EGFR+ NSCLCConstitutive kinase activation
Primary ActivatingL858R (exon 21)35-40% of EGFR+ NSCLCReduced ATP binding affinity
Secondary ResistanceT790M (exon 20)50-60% post-TKI progressionEnhanced ATP affinity; steric hindrance
Tertiary ResistanceC797S (exon 20)7-15% post-osimertinibDisruption of covalent inhibitor binding

Limitations of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors and Acquired Resistance

Three generations of epidermal growth factor receptor tyrosine kinase inhibitors have been developed to combat epidermal growth factor receptor-driven non-small cell lung cancer. First-generation reversible inhibitors (gefitinib, erlotinib) and second-generation irreversible inhibitors (afatinib, dacomitinib) demonstrate robust initial responses in patients harboring L858R or deletion 19 mutations. However, their efficacy is invariably limited by acquired resistance, typically emerging within 9-14 months. Beyond the predominant T790M-mediated resistance, alternative bypass mechanisms include mesenchymal-epithelial transition factor amplification (5-10%), human epidermal growth factor receptor 2 amplification (2-4%), phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha mutations (5%), and phenotypic transformations like epithelial-to-mesenchymal transition [1] [7].

Third-generation inhibitors, particularly osimertinib, were designed to selectively target T790M while sparing wild-type epidermal growth factor receptor. Osimertinib forms a covalent bond with cysteine 797 within the adenosine triphosphate-binding pocket, overcoming T790M-mediated steric hindrance and adenosine triphosphate affinity restoration. Despite improved progression-free survival in both treatment-naïve and T790M-positive settings, resistance to osimertinib develops through diverse mechanisms. Among these, the cysteine-to-serine substitution at position 797 (C797S) represents a major tertiary mutation (occurring in 7-15% of resistant cases), preventing covalent bond formation while maintaining kinase activity. Crucially, the therapeutic approach for C797S depends on its cis versus trans configuration relative to T790M, with cis-mutations conferring resistance to all existing epidermal growth factor receptor tyrosine kinase inhibitor monotherapies. Additional resistance mechanisms include MET amplification (15-20%), human epidermal growth factor receptor 2 amplification (2-5%), RAS-mitogen-activated protein kinase pathway alterations, and histologic transformations to small-cell lung cancer [1] [7].

Rationale for Targeted Protein Degradation in Epidermal Growth Factor Receptor-Driven Malignancies

Conventional tyrosine kinase inhibitors operate through an occupancy-driven pharmacological model, requiring sustained high drug concentrations to maintain target engagement within the adenosine triphosphate-binding pocket. This approach faces fundamental limitations against resistance mutations affecting drug binding affinity (e.g., T790M, C797S) or cases of epidermal growth factor receptor overexpression. Furthermore, kinase inhibitors suppress enzymatic activity but do not eliminate potential scaffolding functions or signal amplification from abundant receptor pools. Targeted protein degradation via proteolysis-targeting chimeras presents an event-driven therapeutic strategy that circumvents these limitations by inducing the complete removal of the target protein from the cellular environment [2].

Proteolysis-targeting chimeras are heterobifunctional molecules comprising three elements: (1) a ligand binding the protein of interest, (2) a ligand recruiting an E3 ubiquitin ligase, and (3) a chemical linker connecting these moieties. Upon simultaneous engagement, proteolysis-targeting chimeras facilitate the formation of a ternary complex, leading to polyubiquitination of the target protein and subsequent degradation by the 26S proteasome. This approach offers several theoretical advantages for targeting resistant epidermal growth factor receptor mutants:

  • Mutation Agnostic Degradation: Unlike tyrosine kinase inhibitors, whose efficacy depends on binding affinity to mutated kinase domains, proteolysis-targeting chimeras can degrade targets irrespective of catalytic site mutations if the warhead maintains binding to the protein. This potentially overcomes resistance conferred by tertiary mutations like C797S [1].
  • Elimination of Scaffolding Functions: Complete removal of the epidermal growth factor receptor protein abolishes both enzymatic and non-enzymatic functions.
  • Catalytic Efficiency: A single proteolysis-targeting chimera molecule can facilitate multiple degradation cycles, potentially enabling lower effective doses and reduced off-target effects [2].
  • Addressing Resistance from Overexpression: Degradation directly counteracts resistance mediated by epidermal growth factor receptor amplification or overexpression.

Early epidermal growth factor receptor proteolysis-targeting chimeras utilized first- or second-generation tyrosine kinase inhibitor warheads (e.g., gefitinib, afatinib) coupled to E3 ligase ligands like von Hippel-Lindau or cereblon. While effective against sensitizing mutations and T790M, these often failed against C797S triple mutants or exhibited limited selectivity. PROTAC epidermal growth factor receptor degrader 7 (diTFA) emerges as a next-generation degrader specifically engineered to address these challenges through its novel warhead and cereblon recruitment strategy [4].

Mechanism of Action and Chemical Design

Properties

Product Name

PROTAC EGFR degrader 7 (diTFA)

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-[2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]ethyl-prop-2-ynylamino]butanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C50H50F6N10O10

Molecular Weight

1065.0 g/mol

InChI

InChI=1S/C46H48N10O6.2C2HF3O2/c1-6-21-55(22-11-16-42(58)48-33-14-10-13-30-32(33)28-56(45(30)61)38-17-18-43(59)52-44(38)60)24-23-53(3)39-26-40(62-5)36(25-35(39)49-41(57)7-2)51-46-47-20-19-34(50-46)31-27-54(4)37-15-9-8-12-29(31)37;2*3-2(4,5)1(6)7/h1,7-10,12-15,19-20,25-27,38H,2,11,16-18,21-24,28H2,3-5H3,(H,48,58)(H,49,57)(H,47,50,51)(H,52,59,60);2*(H,6,7)

InChI Key

NMZXAPUYEVNTCV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(CCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)CC#C)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

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